molecular formula C23H36N2O2 B12513103 L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

Cat. No.: B12513103
M. Wt: 372.5 g/mol
InChI Key: IQMAPACPGQFJNG-UHFFFAOYSA-N
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Description

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-, also known as 2,5,7-Tris-tert-butyl-L-tryptophan, is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of three tert-butyl groups attached to the indole ring of the tryptophan molecule. It has a molecular formula of C23H36N2O2 and a molecular weight of 372.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- typically involves the introduction of tert-butyl groups to the indole ring of L-tryptophan. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation, which is commonly used to introduce alkyl groups to aromatic rings. The reaction conditions often involve the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the indole ring .

Scientific Research Applications

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. As a derivative of tryptophan, it can be metabolized to produce serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. The presence of tert-butyl groups may influence its metabolic stability and bioavailability, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMAPACPGQFJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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